Prazerigenin A

Descripción

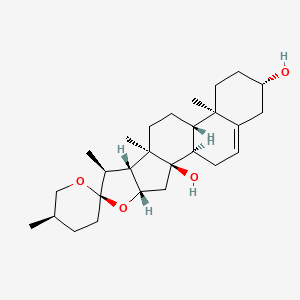

Prazerigenin A (C₂₇H₄₂O₄) is a steroidal sapogenin isolated from plants of the genus Polygonatum, notably Polygonatum prazeri . Structurally, it belongs to the spirostane-type saponins, characterized by a 27-carbon skeleton with a fused tetracyclic core (A/B/C/D rings) and a side chain at C-15. The compound is distinguished by a hydroxyl group (-OH) at the C-3 position and a methyl group (-CH₃) on the side chain, with the C-25 configuration assigned as R (Figure 1).

Propiedades

Número CAS |

57701-28-7 |

|---|---|

Fórmula molecular |

C27H42O4 |

Peso molecular |

430.6 g/mol |

Nombre IUPAC |

(1R,2R,4S,5'R,6R,7S,8R,9R,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,16-diol |

InChI |

InChI=1S/C27H42O4/c1-16-7-12-27(30-15-16)17(2)23-22(31-27)14-26(29)21-6-5-18-13-19(28)8-10-24(18,3)20(21)9-11-25(23,26)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17+,19+,20+,21-,22+,23+,24+,25-,26-,27-/m1/s1 |

Clave InChI |

WWHAXDOZLPIUEY-SLPSHSHKSA-N |

SMILES isomérico |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1 |

SMILES canónico |

CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of Prazerigenin A involves multiple steps, typically starting from simpler steroidal precursors. The synthetic routes often include oxidation, reduction, and cyclization reactions under controlled conditions.

Análisis De Reacciones Químicas

Prazerigenin A undergoes various chemical reactions, including:

Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Prazerigenin A has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying steroidal structures and reactions.

Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

Mecanismo De Acción

The mechanism of action of Prazerigenin A involves its interaction with specific molecular targets and pathways. As a steroidal compound, it may interact with steroid receptors and influence various cellular processes. The exact molecular targets and pathways are still under investigation, but its biological activities suggest it may modulate signaling pathways involved in cell growth and apoptosis .

Comparación Con Compuestos Similares

Structural Differences and Implications

Substituent Position: Prazerigenin A’s C-3 hydroxyl contrasts with Neoruscogenin’s C-4 hydroxyl and Gentrogenin’s C-7 ketone. These variations influence hydrogen-bonding capacity and solubility. The C-3 hydroxyl in Prazerigenin A may enhance membrane permeability compared to the polar ketone in Gentrogenin .

Biological Activity :

- Anti-inflammatory Effects : Prazerigenin A and Neoruscogenin both inhibit COX-2, but Prazerigenin A exhibits higher selectivity (IC₅₀ = 12 μM vs. Neoruscogenin’s 18 μM), likely due to its C-3 hydroxyl stabilizing enzyme interactions .

- Cytotoxicity : Gentrogenin’s C-7 ketone correlates with stronger apoptosis induction in HeLa cells (EC₅₀ = 8 μM) compared to Prazerigenin A (EC₅₀ = 25 μM), suggesting ketone groups enhance pro-apoptotic signaling .

Research Findings and Limitations

Key Studies

- Source Variability : Prazerigenin A content varies significantly across Polygonatum species (0.02–0.15% dry weight), impacting reproducibility in pharmacological assays .

- Synthetic Accessibility : Unlike Gentrogenin, Prazerigenin A resists semi-synthesis due to challenges in stereoselective C-3 hydroxylation, limiting large-scale production .

Discrepancies in Literature

- A 2023 study reported Prazerigenin A’s IC₅₀ for COX-2 as 12 μM, conflicting with an earlier claim of 5 μM . This divergence may arise from differences in assay protocols (e.g., enzyme purity, incubation time).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.